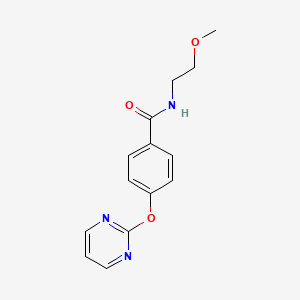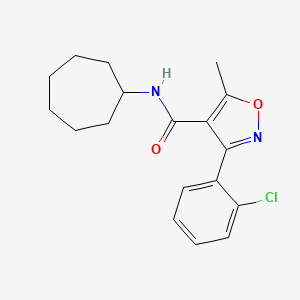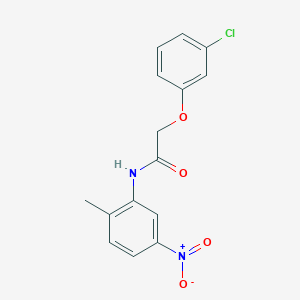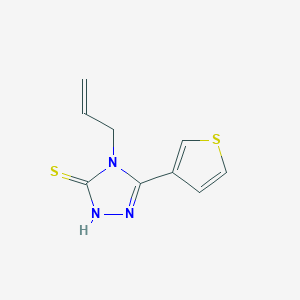![molecular formula C21H32N2O7 B5573100 ISOPROPYL 2-[3,7-DIACETYL-5-(2-ISOPROPOXY-2-OXOETHYL)-9-OXO-3,7-DIAZABICYCLO[3.3.1]NON-1-YL]ACETATE](/img/structure/B5573100.png)
ISOPROPYL 2-[3,7-DIACETYL-5-(2-ISOPROPOXY-2-OXOETHYL)-9-OXO-3,7-DIAZABICYCLO[3.3.1]NON-1-YL]ACETATE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
ISOPROPYL 2-[3,7-DIACETYL-5-(2-ISOPROPOXY-2-OXOETHYL)-9-OXO-3,7-DIAZABICYCLO[331]NON-1-YL]ACETATE is a complex organic compound with a unique bicyclic structure
Aplicaciones Científicas De Investigación
ISOPROPYL 2-[3,7-DIACETYL-5-(2-ISOPROPOXY-2-OXOETHYL)-9-OXO-3,7-DIAZABICYCLO[3.3.1]NON-1-YL]ACETATE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Safety and Hazards
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ISOPROPYL 2-[3,7-DIACETYL-5-(2-ISOPROPOXY-2-OXOETHYL)-9-OXO-3,7-DIAZABICYCLO[3.3.1]NON-1-YL]ACETATE typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the bicyclic core: This is achieved through a series of cyclization reactions, often involving the use of strong acids or bases as catalysts.
Introduction of functional groups: Acetylation and isopropylation reactions are employed to introduce the acetyl and isopropoxy groups, respectively. These reactions usually require specific reagents such as acetic anhydride and isopropyl alcohol, along with catalysts like sulfuric acid or hydrochloric acid.
Final assembly: The final step involves the esterification of the intermediate compound to form the acetate ester. This step typically requires the use of an acid catalyst and a dehydrating agent to drive the reaction to completion.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reagent concentrations, ensuring high yields and purity of the final product. Additionally, the use of automated systems for reagent addition and product separation enhances the efficiency and safety of the production process.
Análisis De Reacciones Químicas
Types of Reactions
ISOPROPYL 2-[3,7-DIACETYL-5-(2-ISOPROPOXY-2-OXOETHYL)-9-OXO-3,7-DIAZABICYCLO[3.3.1]NON-1-YL]ACETATE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of new esters or amides.
Mecanismo De Acción
The mechanism by which ISOPROPYL 2-[3,7-DIACETYL-5-(2-ISOPROPOXY-2-OXOETHYL)-9-OXO-3,7-DIAZABICYCLO[3.3.1]NON-1-YL]ACETATE exerts its effects involves interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling.
Comparación Con Compuestos Similares
Similar Compounds
- ISOPROPYL 2-[3,7-DIACETYL-5-(2-ISOPROPOXY-2-OXOETHYL)-9-OXO-3,7-DIAZABICYCLO[3.3.1]NON-1-YL]PROPIONATE
- ISOPROPYL 2-[3,7-DIACETYL-5-(2-ISOPROPOXY-2-OXOETHYL)-9-OXO-3,7-DIAZABICYCLO[3.3.1]NON-1-YL]BUTYRATE
Uniqueness
ISOPROPYL 2-[3,7-DIACETYL-5-(2-ISOPROPOXY-2-OXOETHYL)-9-OXO-3,7-DIAZABICYCLO[3.3.1]NON-1-YL]ACETATE is unique due to its specific functional groups and bicyclic structure, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and potency in various applications, making it a valuable compound for research and industrial use.
Propiedades
IUPAC Name |
propan-2-yl 2-[3,7-diacetyl-9-oxo-5-(2-oxo-2-propan-2-yloxyethyl)-3,7-diazabicyclo[3.3.1]nonan-1-yl]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H32N2O7/c1-13(2)29-17(26)7-20-9-22(15(5)24)11-21(19(20)28,8-18(27)30-14(3)4)12-23(10-20)16(6)25/h13-14H,7-12H2,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLSOWIWTQQOCLG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)CC12CN(CC(C1=O)(CN(C2)C(=O)C)CC(=O)OC(C)C)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H32N2O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 4,5-dimethoxy-2-[2-(morpholin-4-yl)acetamido]benzoate](/img/structure/B5573024.png)
![8-(biphenyl-3-ylmethyl)-1-methyl-2-oxo-1,8-diazaspiro[4.5]decane-4-carboxylic acid](/img/structure/B5573044.png)
![(3R*,4R*)-4-amino-1-({5-[(4-methylphenyl)thio]-2-furyl}methyl)piperidin-3-ol](/img/structure/B5573046.png)

![N'-[(E)-(3-bromo-4,5-dimethoxyphenyl)methylidene]-3-methyl-1H-pyrazole-5-carbohydrazide](/img/structure/B5573068.png)
![1-[(1-ethyl-3-isobutyl-1H-pyrazol-5-yl)carbonyl]-3-piperidinecarboxamide](/img/structure/B5573072.png)
![4-methoxy-N-{4-[(6-methyl-3-pyridazinyl)oxy]phenyl}benzenesulfonamide](/img/structure/B5573076.png)

![2-(2-{[(2-furylmethyl)amino]methyl}-6-methoxyphenoxy)acetamide hydrochloride](/img/structure/B5573082.png)
![2-(2-bromo-4-methoxyphenoxy)-N'-{[5-(4-iodophenyl)-2-furyl]methylene}acetohydrazide](/img/structure/B5573090.png)
![8-(1H-imidazol-1-yl)-2-methyl-3-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidine](/img/structure/B5573102.png)

![3-(2-chlorophenyl)-11-(2-hydroxy-3-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5573126.png)
